![molecular formula C14H22ClN3O B4163344 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride](/img/structure/B4163344.png)
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride
Overview
Description
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride, also known as DPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPBA is a fluorescent dye that has been used to label proteins, DNA, and other biological molecules.
Mechanism of Action
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride works by binding to specific biological molecules and emitting a fluorescent signal when excited by light. The fluorescence of 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride is dependent on the local environment of the molecule it is bound to, allowing researchers to study the structure and function of biological molecules in real-time.
Biochemical and Physiological Effects:
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been shown to have minimal biochemical and physiological effects on cells and organisms. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride is non-toxic and does not interfere with normal cellular processes. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been used in live-cell imaging studies, allowing researchers to study the dynamics of biological molecules in real-time without disrupting normal cellular processes.
Advantages and Limitations for Lab Experiments
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has several advantages for lab experiments, including its high sensitivity and specificity for labeling biological molecules. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has some limitations, including its relatively short fluorescence lifetime and limited photostability. These limitations can make it difficult to use 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride in certain experimental settings.
Future Directions
There are several future directions for the use of 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride in scientific research. One potential application is in the study of protein-protein interactions, where 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride could be used to label specific proteins and study their interactions in real-time. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride could also be used in the study of DNA-protein interactions, allowing researchers to study the structure and function of DNA in real-time. Additionally, 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride could be used in the development of new imaging techniques for studying biological molecules.
Scientific Research Applications
2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been used extensively in scientific research as a fluorescent dye for labeling proteins, DNA, and other biological molecules. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has been used to study the localization and dynamics of proteins in cells, as well as the interactions between proteins and other biological molecules. 2-(3-{[2-(dimethylamino)ethyl]amino}propoxy)benzonitrile hydrochloride has also been used to study the structure and function of DNA, as well as the interactions between DNA and other molecules.
properties
IUPAC Name |
2-[3-[2-(dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-17(2)10-9-16-8-5-11-18-14-7-4-3-6-13(14)12-15;/h3-4,6-7,16H,5,8-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYIOVOXXIWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCOC1=CC=CC=C1C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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